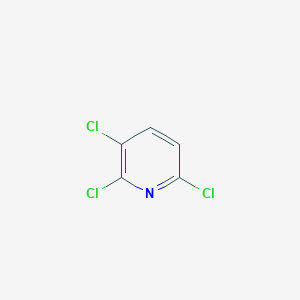

2,3,6-Trichloropyridine

描述

Significance and Research Rationale of 2,3,6-Trichloropyridine

The primary significance of this compound in research lies in its role as a key intermediate for producing a variety of high-value chemicals. chemimpex.com The electron-withdrawing nature of the three chlorine atoms enhances the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. solubilityofthings.com This reactivity is harnessed by researchers to create new compounds with specific functionalities.

The rationale for its continued study is driven by its application in several key sectors:

Agrochemicals : It is a critical precursor in the manufacture of herbicides, insecticides, and fungicides, contributing to crop protection and yield enhancement. chemimpex.com

Pharmaceuticals : The compound's scaffold is used in medicinal chemistry to develop active pharmaceutical ingredients (APIs). chemimpex.com Derivatives have been explored for potential antimicrobial and anti-inflammatory properties.

Materials Science : Researchers are investigating the use of this compound in creating specialty materials and polymers, where its inclusion can improve durability and resistance to environmental factors. solubilityofthings.comchemimpex.com

Historical Perspective of this compound Research and Discovery

The study of this compound emerged from broader research into chlorinated pyridine compounds during the mid-20th century, marking a notable point in heterocyclic chemistry. Early research focused on establishing fundamental preparation techniques, which often involved direct chlorination methods under harsh conditions. Foundational studies by researchers such as Sell and colleagues involved the systematic chlorination of pyridine derivatives using reagents like phosphorus pentachloride at high temperatures (210-220°C).

Over the decades, synthesis methods have evolved significantly. Patent literature from the 1970s shows the development of improved techniques, such as the reduction of more highly chlorinated pyridine precursors using metallic zinc, which achieved yields of around 52%. A key advancement has been the shift from liquid-phase to gas-phase chlorination, which can offer better control and higher yields. googleapis.com For instance, methods involving the chlorination of 2,6-dichloropyridine (B45657) at elevated temperatures (250-320°C) with an excess of chlorine were developed to optimize the production of this compound. Another documented route involves the reaction of 2,3,6-tribromopyridine (B181223) with antimony trichloride.

Overview of Current Research Landscape for this compound

Contemporary research on this compound is focused on several key areas. A major thrust is the optimization of its synthesis to create more efficient, cost-effective, and environmentally sustainable processes. Recent patents describe advanced gas-phase chlorination methods using molecular sieve catalysts, such as HZSM-5, which can achieve selectivity for this compound greater than 95% and yields over 90%. google.com

Another significant area of research is its use as a starting material for creating novel derivatives. For example, studies have demonstrated the selective dechlorination of this compound to produce 2,3-dichloropyridine (B146566), an important intermediate for new environmentally friendly pesticides. cabidigitallibrary.org Research also explores its conversion to other useful building blocks, such as the difluorination of 3-substituted-2,6-dichloropyridines to create 2,3,6-trisubstituted pyridines, which are valuable in synthetic chemistry. lookchem.com The compound's derivatives continue to be investigated for new applications in pharmaceuticals and materials science. chemimpex.com

Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, bridging several fields of science:

Organic and Synthetic Chemistry : It serves as a model compound for studying the reactivity of polychlorinated heterocyclic systems and developing new synthetic methodologies. guidechem.comchemimpex.com

Agricultural Science : Its role as a precursor to major agrochemicals directly links its chemistry to advancements in crop science and pest management. chemimpex.com

Medicinal Chemistry and Pharmacology : The compound is a scaffold for the development of new therapeutic agents, connecting synthetic chemistry with drug discovery.

Materials Science : Its incorporation into polymers and specialty coatings highlights its relevance in the design of new materials with enhanced properties. solubilityofthings.comchemimpex.com

Environmental Chemistry : The compound is used in studies to understand the behavior, persistence, and degradation pathways of chlorinated compounds in various ecosystems. solubilityofthings.comchemimpex.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₂Cl₃N | chemimpex.comguidechem.com |

| Molecular Weight | ~182.43 g/mol | chemimpex.comchemsrc.com |

| Appearance | White to light yellow/brown crystalline solid/powder | ontosight.aichemimpex.com |

| Melting Point | 63-68 °C | ontosight.aichemimpex.comchemimpex.com |

| Boiling Point | ~231-234 °C | chemimpex.comchemimpex.comchemsrc.com |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol (B145695), dichloromethane); limited solubility in water. | ontosight.ai |

| CAS Number | 6515-09-9 | guidechem.com |

| Vapour Pressure | 0.1±0.4 mmHg at 25°C | chemsrc.com |

Table 2: Spectroscopic and Computational Data

| Data Type | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | guidechem.com |

| LogP | 2.73 - 2.8 | chemsrc.comnih.gov |

| pKa | -3.79±0.10 (Predicted) | guidechem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,6-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKJVMKNDXBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073374 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-09-9, 29154-14-1 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.3.6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,6 Trichloropyridine

Chlorination Reactions in 2,3,6-Trichloropyridine Synthesis

Chlorination reactions are a cornerstone in the production of this compound. These processes involve the direct introduction of chlorine atoms onto the pyridine (B92270) ring, often starting from pyridine itself or partially chlorinated precursors. The reaction conditions, including the phase (gas or liquid), temperature, and presence of catalysts, are critical in directing the chlorination to the desired 2, 3, and 6 positions.

The direct chlorination of pyridine derivatives, particularly 2,6-dichloropyridine (B45657), is a common and effective route to synthesize this compound. patsnap.com This method typically involves reacting 2,6-dichloropyridine with chlorine gas. The process can be conducted in either the gas or liquid phase, with the choice of phase influencing reaction conditions and outcomes. patsnap.com For instance, the chlorination of pyridine with phosphorus pentachloride has been developed to produce good yields of tetrachloro- and pentachloropyridine, which can be precursors. researchgate.net

Gas-phase chlorination is a prominent industrial method for synthesizing this compound, often favored for its efficiency and potential for continuous operation. google.com This technique involves the reaction of a polychlorinated pyridine, such as 2,6-dichloropyridine, with chlorine gas at elevated temperatures, typically starting from at least 200°C. google.comgoogle.com To achieve high selectivity and yield, the reaction is conducted in the presence of a catalyst. google.com

One approach involves the gas-phase chlorination of 2,6-dichloropyridine at temperatures between 300–450°C, which results in a high selectivity for this compound over its 2,4,6-isomer. Another patented method describes the continuous reaction of chlorine with 2,6-dichloropyridine or this compound in the gas phase at temperatures of at least 200°C. google.com The reaction temperature can range from 200°C to 500°C, with a preferred range of 300°C to 450°C. google.com

A specific process for the selective chlorination of 2,6-dichloropyridine to predominantly form this compound utilizes a 25-50 percent excess of chlorine and a zeolite catalyst at a temperature of 250-320°C. google.comgoogle.com The residence time for these gas-phase reactions is typically short, ranging from 0.1 to 20 seconds. google.com Another innovative gas-phase method utilizes 3-picoline and chlorine gas with a molecular sieve catalyst in the presence of water vapor, achieving yields up to 95%. patsnap.com

| Starting Material | Temperature (°C) | Catalyst | Key Findings | Yield |

|---|---|---|---|---|

| 2,6-Dichloropyridine | 300-450 | Not specified | High selectivity of 2,3,6- over 2,4,6-trichloropyridine. | Data not available |

| 2,6-Dichloropyridine | 250-320 | Zeolite | Selective formation of this compound. google.comgoogle.com | Data not available |

| 3-Picoline | Not specified | Molecular Sieve | One-step synthesis with high purity. patsnap.com | Up to 95% patsnap.com |

| alpha-Picoline | 200-500 | Not specified | Produces a mixture including this compound. google.com | Data not available |

Liquid-phase chlorination offers an alternative to gas-phase methods for the synthesis of this compound. google.com This approach involves reacting a suitable pyridine precursor with a chlorinating agent in a liquid solvent. One documented method involves the chlorination of 2,6-dichloropyridine in the liquid phase. patsnap.com However, liquid-phase reactions can sometimes be slower, with reaction times of up to 90 hours being reported under certain conditions. google.com

A specific example involves the chlorination of 2,6-dichloropyridine using a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). patsnap.comgoogleapis.com In one procedure, 2,6-dichloropyridine is mixed with anhydrous FeCl₃ and heated to 100-120°C while chlorine gas is introduced, ultimately yielding this compound with a purity of ≥99.5% and a total yield of 94.0%. patsnap.com Another variation uses anhydrous AlCl₃ as the catalyst at a temperature of 120-140°C, achieving a similar high purity and a yield of 95.2%. patsnap.com

| Starting Material | Catalyst | Temperature (°C) | Yield | Purity |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Anhydrous FeCl₃ | 100-120 | 94.0% patsnap.com | ≥99.5% patsnap.com |

| 2,6-Dichloropyridine | Anhydrous AlCl₃ | 120-140 | 95.2% patsnap.com | ≥99.5% patsnap.com |

Catalysts are crucial in the synthesis of this compound, as they enhance reaction rates and, more importantly, direct the chlorination to the desired positions, thereby increasing selectivity. google.com A variety of catalysts are employed in both gas-phase and liquid-phase chlorination processes.

In gas-phase reactions, catalysts can include silicates, silicate (B1173343) clays, mineral earths, pumice, zeolites, diatomaceous earths, and carborundum. google.com Specific examples of highly preferred catalysts are attapulgite, activated carbon on attapulgite, kaolin, and ferric chloride in a pyrophyllite-bentonite mixture. google.com For instance, the selective production of this compound from 2,6-dichloropyridine is effectively achieved using a zeolite catalyst. google.comgoogle.com Another highly selective catalyst for this conversion is the HZSM-5 molecular sieve, which can achieve a selectivity of up to 95%. google.com Lewis acid halides, such as zinc chloride on an inorganic support, are also effective. epo.orggoogle.com

In liquid-phase chlorination, Lewis acids like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly used. patsnap.comgoogleapis.com These catalysts facilitate the electrophilic substitution of chlorine onto the pyridine ring. The choice of catalyst can significantly impact the reaction conditions and the final product distribution.

Ultraviolet (UV) light can be used to initiate the chlorination of pyridine, proceeding through a free-radical chain mechanism. google.com This method involves the photolysis of molecular chlorine into chlorine radicals, which then react with the pyridine ring. While UV-initiated chlorination can be used to produce various chloropyridines, its application in the synthesis of this compound often involves the chlorination of polychloro-(trichloromethyl)-pyridine reactants in the liquid state at temperatures above 400°C. google.com The reaction of pyridine with chlorine can be initiated by a UV source with a wavelength of around 426 nm. google.com It has been noted that the selectivity of chlorination reactions can be enhanced in solvents like pyridine due to the formation of a weakly bound complex between the chlorine atom and the nitrogen atom of the pyridine. aip.org

Diazotization and Sandmeyer Reactions in this compound Synthesis

An alternative synthetic route to this compound involves the diazotization of an aminopyridine followed by a Sandmeyer reaction. patsnap.comgoogle.com This multi-step process typically starts from nicotinamide (B372718). patsnap.compatsnap.com

However, this route has some drawbacks, including the high cost of the starting materials and the instability of the diazonium salt, which can pose safety risks. google.com Side reactions can also occur, leading to impurities such as this compound if not carefully controlled. google.com

Diazochlorination of Aminopyridine Precursors

A significant pathway for the synthesis of this compound involves the diazochlorination of an aminopyridine precursor, specifically 2,6-dichloro-3-aminopyridine. This multi-step process begins with the synthesis of 3-aminopyridine (B143674) from nicotinamide via a Hofmann degradation reaction in an alkaline environment with a sodium hypochlorite (B82951) solution. patsnap.com The resulting 3-aminopyridine is then chlorinated. patsnap.com

The core of this methodology lies in the Sandmeyer reaction. The 2,6-dichloro-3-aminopyridine is treated with sodium nitrite (B80452) in a strong acid, such as hydrochloric acid, at low temperatures (typically below 0°C) to form a diazonium salt solution. patsnap.com This intermediate is then subjected to a reaction with a copper(I) chloride catalyst in hydrochloric acid. patsnap.com The temperature is gradually raised to facilitate the replacement of the diazonium group with a chlorine atom, yielding the target product, this compound. patsnap.com A crude yield of 75% with a purity of 98% has been reported for this process. patsnap.com

Green Chemistry Principles in this compound Synthesis

The chemical industry's growing emphasis on sustainability has spurred the development of greener synthetic routes for this compound, focusing on waste reduction, the use of safer chemicals, and energy efficiency.

Reduction of Waste Generation in Synthetic Pathways

Traditional methods for producing chlorinated pyridines often generate significant amounts of waste, posing environmental challenges. cabidigitallibrary.org One approach to mitigate this is the recycling of byproducts. For instance, in a synthesis method for 2,3-dichloropyridine (B146566) starting from this compound, the byproduct hydroxypyridine can be recovered and recycled, which reduces waste and lowers production costs. google.com This principle of a circular economy within the synthesis process is a key aspect of green chemistry. The synthesis of this compound from nicotinamide is also noted for reducing wastewater by enabling the recycling of byproducts like hydroxypyridine.

Utilization of Sustainable Reagents and Solvents

The choice of reagents and solvents plays a crucial role in the environmental footprint of a chemical process. Research has explored using water as a solvent in certain synthetic steps, which is an environmentally benign option. google.com For example, a method using a pyridine solution in water as a raw material for reaction with chlorine gas has been developed. google.com While solvents like carbon tetrachloride have been used, the move towards aqueous systems represents a significant green advancement. googleapis.com

In purification steps, replacing hazardous solvents is also a key consideration. While dichloromethane (B109758) has been used for extraction, alternative and less harmful solvents are continually being investigated. patsnap.com Recrystallization from ethanol (B145695) is another example of using a more sustainable solvent to achieve high purity. google.com

Energy Efficient Synthesis Protocols

Energy consumption is a major factor in the sustainability of a chemical synthesis. Developing protocols that operate at lower temperatures and pressures without sacrificing yield or selectivity is a primary goal. Gas-phase chlorination reactions, for example, can be highly exothermic, and controlling the reaction temperature is crucial. googleapis.com Some modern methods aim for ambient temperature conditions where possible. The use of highly efficient catalysts, such as molecular sieves like HZSM-5, can enable reactions to proceed under less energy-intensive conditions, with high selectivity (up to 95%) and yields exceeding 90%. google.com Continuous flow reactors also contribute to energy efficiency by providing better heat and mass transfer compared to batch processes.

Purification and Characterization of Synthetic this compound

Ensuring the purity of the final product is critical for its intended applications. This involves effective purification techniques and robust analytical methods for characterization.

Analytical Techniques for Purity Assessment

A variety of analytical techniques are employed to assess the purity of synthesized this compound and to identify any byproducts. Gas chromatography (GC) is a primary method for determining the purity of the compound, with purities of ≥97% and 98% being reported. patsnap.comchemimpex.com

Spectroscopic methods are essential for structural confirmation and purity analysis. Nuclear Magnetic Resonance (NMR) and mass spectrometry are used for precise structural determination. Gas chromatography coupled with mass selective detection (GC/MSD) is another powerful technique used for the quantitative determination of residues. epa.gov

Spectroscopic Characterization (e.g., NMR, MS)

The definitive identification and purity assessment of this compound rely on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for elucidating its molecular structure. The molecular formula, C₅H₂Cl₃N, indicates a pyridine ring substituted with three chlorine atoms and two hydrogen atoms. This composition is confirmed by its molecular weight of approximately 182.43 g/mol . nih.gov

In Mass Spectrometry, the molecular ion peak (M+) corresponding to the molecular weight would be observed, along with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. semanticscholar.org

¹H NMR spectroscopy of this compound would show signals corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling patterns of these signals are indicative of their positions relative to the nitrogen atom and the chlorine substituents. For a comprehensive structural analysis, ¹³C NMR spectroscopy is also employed to identify the carbon atoms within the pyridine ring. Spectroscopic data from techniques like HPLC, LC-MS, and UPLC are also utilized for characterization. ambeed.com

Chromatographic Methods for Product Isolation

Following synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtaining a high-purity product. Chromatographic techniques are extensively used for this purpose.

Gas chromatography (GC) is a suitable method for analyzing the composition of the reaction mixture, allowing for the quantification of the desired product and any by-products. semanticscholar.orgcabidigitallibrary.org For preparative-scale purification, flash chromatography on silica (B1680970) gel is an effective method. For instance, in a study on the alkoxycarbonylation of this compound, the resulting diester product was successfully isolated in a 76% yield using flash chromatography. semanticscholar.org

In methods involving recrystallization, the crude product is dissolved in a suitable solvent or a mixture of solvents, such as ethanol or toluene (B28343) and petroleum ether, and then allowed to crystallize, leaving impurities behind in the mother liquor. google.compatsnap.com For example, a crude product of this compound was recrystallized from ethanol to achieve a purity of 98.4%. google.com The choice of solvent is crucial and depends on the solubility characteristics of this compound and the impurities present.

The selection of the appropriate chromatographic method and conditions is essential for achieving the desired level of purity for the final product.

Comparative Analysis of Synthetic Routes for this compound

Several synthetic pathways to this compound have been developed, each with distinct advantages and disadvantages concerning yield, selectivity, economic viability, and environmental footprint.

Yield and Selectivity Optimization in Synthesis

The optimization of yield and selectivity is a primary focus in the synthesis of this compound.

Gas-Phase Chlorination of 2,6-Dichloropyridine : This is a common industrial method. By controlling reaction conditions such as temperature (250-320°C) and using a 25-50% excess of chlorine with a zeolite catalyst, yields exceeding 80% and high selectivity for this compound can be achieved. googleapis.comgoogle.com Another approach using molecular sieve catalysts like HZSM-5 in a continuous flow process reports selectivity up to 95% and yields over 90%. google.com

One-Step Gas-Phase Chlorination of Pyridine : A method starting from pyridine in a fixed-bed reactor with an HZSM-5 molecular sieve catalyst has demonstrated high selectivity of over 95% and yields of 90% or more for this compound. google.com This process is noted for its short process flow and simple post-processing. google.com

Synthesis from Nicotinamide : A multi-step process starting from nicotinamide has been developed, involving a Hofmann rearrangement, chlorination, diazotization, and a Sandmeyer reaction. This route reportedly achieves a crude yield of 75% for this compound. patsnap.com

Selective Dechlorination : While not a direct synthesis of this compound, the selective dechlorination of this compound to produce 2,3-dichloropyridine is an important related process. The use of a palladium-carbon catalyst can achieve high selectivity under optimized conditions. cabidigitallibrary.org

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material | Method | Catalyst | Yield | Selectivity |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Gas-Phase Chlorination | Zeolite | >80% | High |

| 2,6-Dichloropyridine | Continuous Flow Chlorination | HZSM-5 | >90% | >95% |

| Pyridine | One-Step Gas-Phase Chlorination | HZSM-5 | >90% | >95% |

Economic Feasibility of Different Production Methods

The economic viability of producing this compound is heavily influenced by the cost of raw materials, energy consumption, and the efficiency of the synthetic process.

Gas-Phase Chlorination : The continuous gas-phase chlorination of 2,6-dichloropyridine is considered an economical method due to its high yields and the potential for short reaction times, especially when an excess of chlorine is used. googleapis.comgoogle.com The ability to recycle unreacted starting materials further enhances its economic attractiveness. googleapis.com

One-Step Pyridine Chlorination : The synthesis from pyridine is presented as a low-cost method due to the inexpensive raw material and a short process flow, which can reduce operational costs. google.com

Nicotinamide Route : This pathway is also promoted as having low raw material costs and simple operation, suggesting favorable economics. patsnap.com

Environmental Impact Assessment of Synthetic Pathways

The environmental impact of chemical synthesis is a growing concern, and the production of this compound is no exception.

Gas-Phase Chlorination : While efficient, this method involves the use of chlorine gas, a toxic and hazardous material, which requires stringent safety and handling protocols. The formation of by-products, although minimized in optimized processes, must be managed to prevent environmental release. googleapis.com

Synthesis from Nicotinamide : This route is presented as an environmentally friendlier option, with claims of reduced wastewater generation compared to other methods. patsnap.com By avoiding the use of chlorine gas directly in certain steps, some of the hazards associated with its transport and handling may be mitigated. patsnap.com

Selective Dechlorination : The catalytic hydrogenation for selective dechlorination is a key step in producing other valuable compounds from this compound. The use of fixed-bed continuous technology can help in controlling the reaction and minimizing waste. cabidigitallibrary.org However, the use of heavy metal catalysts like palladium requires proper management to prevent environmental contamination. cabidigitallibrary.org

Reaction Mechanisms and Derivatization of 2,3,6 Trichloropyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring of 2,3,6-Trichloropyridine

The pyridine ring is generally less reactive towards electrophilic substitution compared to benzene. This reduced reactivity is attributed to the greater electronegativity of the nitrogen atom, which decreases the electron density of the ring system, thereby deactivating it. In acidic conditions, typically used for electrophilic substitutions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitutions even more challenging and requiring vigorous reaction conditions. The presence of three electron-withdrawing chlorine atoms on the this compound ring further exacerbates this deactivation.

Despite the highly deactivated nature of the pyridine ring in this compound, it is possible to introduce a nitro group onto the ring via an electrophilic nitration reaction. The reaction involves treating this compound with a strong nitrating agent, such as nitric acid, to yield 2,3,6-trichloro-5-nitropyridine. researchgate.net The substitution occurs at the C-5 position, which is the only available position on the ring and is meta to the nitrogen atom. Electrophilic attack at the C-3 (or C-5) position in pyridine is generally favored over the C-2, C-4, or C-6 positions because the intermediate carbocation does not place the positive charge on the electronegative nitrogen atom.

The resulting derivative, 2,3,6-trichloro-5-nitropyridine, is an organic compound that serves as an intermediate in organic synthesis. researchgate.net It can be utilized in the preparation of various other chemicals, including certain pesticides. researchgate.net

Table 1: Properties of 2,3,6-Trichloro-5-nitropyridine

| Property | Value |

|---|---|

| Molecular Formula | C₅HCl₃N₂O₂ |

| Molar Mass | 227.43 g/mol |

| Appearance | Colorless to yellowish crystal |

| Melting Point | 69-71 °C |

| Boiling Point | 301.1 °C (Predicted) |

| Density | 1.744 g/cm³ (Predicted) |

This data is compiled from ChemBK. researchgate.net

Formation of Coordination Polymers and Metal Complexes with this compound Derivatives

Detailed research findings on the formation of coordination polymers and metal complexes specifically derived from this compound were not available in the search results. The scientific literature reviewed does not provide specific examples of these compounds, their structural analysis, or the intermolecular interactions within them.

Information regarding the structural analysis of coordination compounds derived from this compound is not available in the provided search results.

Specific details on intermolecular interactions in complexes derived from this compound could not be sourced from the available literature.

Synthesis of Novel Heterocyclic Compounds from this compound Precursors

The use of this compound as a direct precursor for the synthesis of novel, fused, or different heterocyclic ring systems was not documented in the search results. While this compound is a known building block for chemical synthesis, specific examples of its conversion into other heterocyclic frameworks were not found. guidechem.com

Environmental Fate and Ecotoxicology of 2,3,6 Trichloropyridine and Its Metabolites

Environmental Persistence and Degradation Pathways of 2,3,6-Trichloropyridine

While this compound is a known chemical compound, comprehensive data on its specific environmental persistence and degradation pathways are not widely available in scientific literature. However, the environmental fate of its isomer, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a primary metabolite of chlorpyrifos (B1668852), has been extensively studied and provides insight into the behavior of trichloropyridines in the environment.

Abiotic degradation involves non-biological processes that break down chemical compounds. For trichloropyridines, particularly the well-studied metabolite 3,5,6-trichloro-2-pyridinol (TCP), photolysis is a significant degradation pathway.

Photolysis : TCP in aqueous solutions undergoes rapid decomposition when exposed to ultraviolet (UV) irradiation. Studies have shown that 80 mg/L of TCP can be broken down to undetectable levels within two hours of UV exposure. researchgate.net The process involves both hydrolytic and reductive dechlorination, leading to the formation of dichlorodihydroxypyridine isomers and other products. researchgate.net The rate of photodegradation is dependent on factors like wavelength and pH, with degradation increasing at wavelengths below 300 nm and at a pH of 5 and above. researchgate.net

Hydrolysis : Chlorpyrifos, the parent compound of TCP, is generally stable in neutral and acidic aqueous solutions but is susceptible to hydrolysis under alkaline conditions. researchgate.net This chemical hydrolysis is a key process that forms TCP in the environment. researchgate.net

Biotic degradation, primarily through the action of microorganisms, is a crucial pathway for the breakdown of chlorpyrifos and its metabolite, TCP. researchgate.netresearchgate.net TCP is noted for being a persistent metabolite that can be resistant to microbial degradation, with a half-life in soil ranging from 65 to 360 days, depending on environmental conditions. nih.gov However, numerous microorganisms have been identified that can degrade both the parent pesticide and its TCP metabolite.

Soil microorganisms, including various bacteria and fungi, can utilize chlorpyrifos as a source of carbon or phosphorus. researchgate.net This biodegradation is an effective and environmentally friendly method for detoxifying contaminated environments. researchgate.net

Several bacterial and fungal strains capable of degrading chlorpyrifos and TCP have been isolated and studied:

Bacteria : Strains such as Pseudomonas sp., Paracoccus sp., Enterobacter sp., Bacillus sp., and Ralstonia sp. have demonstrated the ability to degrade these compounds. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net For instance, a Paracoccus sp. strain (TRP) isolated from activated sludge was able to completely biodegrade chlorpyrifos and TCP without the accumulation of persistent metabolites. dntb.gov.uaresearchgate.net Similarly, Pseudomonas sp. strain ATCC 700113, isolated from soil repeatedly treated with chlorpyrifos, can use TCP as its sole source of carbon and energy, mineralizing it to carbon dioxide and chloride. researchgate.net

Fungi : The fungal strain Cladosporium cladosporioides Hu-01 has been shown to completely metabolize 50 mg/L of chlorpyrifos within five days. nih.gov During this process, TCP is formed as a transient intermediate but is quickly degraded without accumulating in the medium. nih.gov

| Microorganism | Compound(s) Degraded | Key Findings | Source |

|---|---|---|---|

| Cladosporium cladosporioides Hu-01 | Chlorpyrifos and TCP | Completely metabolized 50 mg/L of chlorpyrifos within 5 days. TCP was a transient metabolite that did not accumulate. | nih.gov |

| Paracoccus sp. strain TRP | Chlorpyrifos and TCP | Isolated from activated sludge; capable of complete mineralization of both compounds. | dntb.gov.uaresearchgate.net |

| Pseudomonas sp. ATCC 700113 | TCP | Utilized TCP as a sole carbon and energy source, mineralizing it to CO2 and chloride. | researchgate.net |

| Ralstonia sp. strain T6 | TCP | Metabolized 100 mg/L of TCP within 12 hours and 700 mg/L in 80 hours. | researchgate.net |

| Enterobacter strain B-14 | Chlorpyrifos | Degraded chlorpyrifos into DETP and TCP, utilizing the former as a carbon source. | nih.gov |

Metabolism of Chlorpyrifos and the Formation of Trichloropyridinol Metabolites

The metabolism of the organophosphate insecticide chlorpyrifos is a critical process that leads to the formation of trichloropyridinol metabolites in the environment. This breakdown is primarily mediated by microbial enzymatic action. researchgate.net

The primary and most studied metabolite resulting from the hydrolysis of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP) . researchgate.netnih.gov This compound is formed through the cleavage of the phosphorus ester bond of the parent molecule. nih.gov TCP has greater water solubility than chlorpyrifos, which contributes to its potential for widespread contamination in soil and aquatic environments. nih.gov

Other metabolites can also be formed during the degradation process. For example, studies with the bacterium Enterobacter strain B-14 identified diethylthiophosphoric acid (DETP) alongside TCP as breakdown products. nih.gov In some cases, such as under photolytic conditions, minor degradation products like 2-methoxy-3,5,6-trichloropyridine have been observed.

The microbial degradation of chlorpyrifos is an enzymatic process involving several types of enzymes that break down the pesticide into less toxic substances. researchgate.netresearchgate.net The primary enzymatic action is hydrolysis, which targets the P-O bond in the chlorpyrifos molecule, leading to the formation of TCP.

Key enzymes involved in this process include:

Organophosphorus Hydrolases (OPH) : These enzymes are widely responsible for the initial step of degradation by hydrolyzing the triester bond of organophosphates. nih.govnih.gov

Phosphotriesterases (PTE) : A class of enzymes that catalyze the hydrolysis of organophosphorus compounds. nih.gov

Chlorpyrifos Hydrolase (CPH) : An enzyme specifically involved in the hydrolysis of chlorpyrifos. nih.gov

Methyl Parathion Hydrolase (MPH) : This enzyme, primarily associated with the degradation of methyl parathion, can also exhibit activity towards chlorpyrifos. nih.gov

The genes responsible for producing these catabolic enzymes, such as opd (organophosphate-degrading gene), have been identified in several degrading microbes and are often located on plasmids. researchgate.netnih.gov The induction and activation of these genes are crucial for the rapid biodegradation of chlorpyrifos in the environment. nih.gov

Ecotoxicological Impact of this compound and its Derivatives

The ecotoxicological impact of trichloropyridines is primarily understood through studies of 3,5,6-trichloro-2-pyridinol (TCP), the main metabolite of chlorpyrifos. nih.gov Research indicates that TCP is not merely an inert breakdown product; it possesses its own toxicity and can be more harmful than the parent compound in certain contexts.

Studies on the aquatic organism Danio rerio (zebrafish) have revealed the developmental toxicity of TCP. When zebrafish embryos were exposed to various concentrations of TCP, they exhibited several adverse effects in a dose-dependent manner, including:

Increased mortality nih.gov

Delayed hatching time nih.gov

Reduced heartbeat rate and blood flow nih.gov

Severe malformations such as pericardial and yolk sac edema, crooked spine, and tail deformation nih.gov

Significantly, these findings suggest that TCP may be more toxic during development than its parent compound, chlorpyrifos. nih.gov Furthermore, there is evidence that chlorpyrifos and TCP can act synergistically, meaning their combined toxicity is greater than the sum of their individual effects. researchgate.net In vitro studies have also shown that TCP is more cytotoxic than chlorpyrifos to mammalian cell lines. researchgate.net The U.S. Environmental Protection Agency (EPA) classifies TCP as persistent and mobile, and it is considered very toxic to aquatic life. nih.govnih.gov

Toxicity to Aquatic Organisms (e.g., Zebrafish)

Direct and specific toxicological data for this compound in aquatic organisms is limited in publicly available literature. chemicalbook.comaksci.com However, significant research has been conducted on its structural isomer, 3,5,6-trichloro-2-pyridinol (TCP), which is a primary metabolite of the widely used organophosphate pesticides chlorpyrifos and triclopyr. nih.govnih.gov Studies on TCP provide valuable insights into the potential aquatic toxicity of chlorinated pyridinols.

Research using zebrafish (Danio rerio) embryos exposed to TCP revealed significant developmental toxicity. nih.gov Key findings from exposing 4-hour post-fertilization embryos to TCP concentrations ranging from 200 to 1000 µg/L include:

Increased Mortality and Hatching Delays : A dose-dependent increase in mortality and a delay in hatching time were observed. nih.gov

Physiological and Morphological Defects : Treated embryos and larvae showed a reduction in heartbeat rate, blood flow, and pigmentation. nih.gov

Severe Malformations : The most prominent deformities included pericardial and yolk sac edema, crooked spines (notochord), and tail deformation. nih.gov

These findings suggest that TCP, a breakdown product, may be more toxic to developing zebrafish than its parent compound, chlorpyrifos. nih.gov

Acute toxicity tests on other aquatic species have also been performed for TCP. For the Bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 for TCP was determined to be 12.5 mg/L, classifying it as slightly toxic to freshwater fish. epa.gov The No-Observed-Effect Concentration (NOEC) was established at 4.4 mg/L. epa.gov For the freshwater invertebrate Daphnia magna, a common model for ecotoxicological studies, the LC50 value for TCP is 10.4 mg/L. epa.govnih.gov

Interactive Data Table: Acute Toxicity of 3,5,6-Trichloro-2-pyridinol (TCP) to Aquatic Organisms

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Classification |

| Bluegill sunfish (Lepomis macrochirus) | LC50 | 12.5 | 96 hours | Slightly Toxic |

| Bluegill sunfish (Lepomis macrochirus) | NOEC | 4.4 | 96 hours | - |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 12.6 | 96 hours | Slightly Toxic |

| Daphnia magna | LC50 | 10.4 | 48 hours | Slightly Toxic |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills half of the test organisms during the specified exposure period. NOEC (No-Observed-Effect Concentration) is the highest tested concentration at which no statistically significant effect is observed.

Effects on Non-Target Organisms in Ecosystems

Bioaccumulation and Biomagnification Potential

The potential for a chemical to bioaccumulate is often predicted by its octanol-water partition coefficient (Kow), expressed as Log Kow or Log P. A high value suggests the compound is lipophilic (fat-soluble) and more likely to be stored in the fatty tissues of organisms. uc.pt

While a measured bioaccumulation factor (BCF) for this compound is not available in the literature, its chemical properties can offer an indication of its potential. chemicalbook.comaksci.com PubChem lists a computed XLogP3 value of 2.8 for this compound. nih.gov This value suggests a moderate potential for bioaccumulation. For comparison, the related compound 2,4,6-trichlorophenol has a Log Kow of 3.37 and a measured BCF of 88, indicating it can accumulate in organisms. epa.gov

If a substance like this compound is persistent in the environment and bioaccumulates, it may also have the potential to biomagnify. uc.pt Biomagnification is the process where the concentration of a toxin increases at successively higher levels in a food chain. uc.pt Persistent organic pollutants (POPs) are well-known for this behavior, leading to high concentrations in apex predators. uc.pt Without specific studies, the biomagnification potential of this compound remains unconfirmed.

Genotoxicity and Enzyme Toxicity Studies

Direct studies on the genotoxicity of this compound are scarce. However, research on other chloropyridines provides some context. Studies on 2-chloropyridine, for instance, have shown that it can be genotoxic. nih.gov It was found to induce gene mutations, chromosomal aberrations, and micronuclei in mouse lymphoma cells, particularly in the presence of metabolic activation enzymes. nih.gov This has led to the hypothesis that the substitution pattern on the pyridine (B92270) ring, specifically at the ortho-position (adjacent to the nitrogen atom, as is the case for two of the chlorine atoms in this compound), may promote genotoxic effects through metabolic N-oxidation. nih.gov

Furthermore, the photolytic degradation of 2-chloropyridine in water can produce intermediate byproducts that are also genotoxic, sometimes even more so than the parent compound. nih.gov This highlights the importance of evaluating the entire lifecycle of the compound in the environment.

Enzyme toxicity studies provide insight into the mechanisms of action of a chemical. While specific data for this compound is lacking, research on other environmental contaminants in zebrafish has demonstrated effects on key enzymes involved in oxidative stress (e.g., superoxide dismutase, catalase) and neurotransmission (e.g., acetylcholinesterase). mdpi.com Given its structure as a chlorinated aromatic compound, investigating the potential for this compound to induce similar enzymatic disturbances would be a critical area for future research.

Environmental Monitoring and Remediation Strategies for this compound

Advanced Analytical Methods for Environmental Detection

Effective monitoring is essential for understanding the prevalence and concentration of this compound in the environment. Standard analytical methods for detecting pyridine and its derivatives in environmental samples like water and soil are well-established and adaptable for this compound. cdc.gov

The most common and effective techniques include:

Gas Chromatography (GC) : This is the analytical method of choice for compounds like chloropyridines. When coupled with highly sensitive and specific detectors, it provides robust analysis. cdc.gov

Mass Spectrometry (MS) : GC-MS is a powerful tool that separates compounds and provides mass spectra for definitive identification and quantification, even at low concentrations. cdc.gov

Flame Ionization Detection (FID) : GC-FID is another sensitive option for quantitative analysis. cdc.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is also used, particularly for biological samples or for compounds that are less volatile. cdc.gov

Sample preparation is a critical step to extract and concentrate the analyte from the environmental matrix before analysis. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and purge-and-trap methods. cdc.gov These methods allow for the detection of chloropyridines at levels ranging from parts per million (ppm) down to parts per trillion (ppt). cdc.gov

Bioremediation Technologies for Contaminated Sites

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with organic pollutants like chlorinated pyridines. nih.gov This technology utilizes the metabolic capabilities of microorganisms to degrade hazardous substances into less toxic or non-toxic compounds.

While specific bioremediation studies on this compound are limited, research on the degradation of its isomer, 3,5,6-trichloro-2-pyridinol (TCP), has identified several promising microbial candidates. Since TCP is a persistent and widespread metabolite of chlorpyrifos, its degradation has been a key research focus. nih.gov

Key findings in the bioremediation of TCP include:

Bacterial Degradation : A bacterium, Pseudomonas sp., was isolated from soil and found capable of using TCP as its sole source of carbon and energy, mineralizing it to carbon dioxide and chloride. researchgate.net Another bacterium, Paracoccus sp. strain TRP, isolated from activated sludge, can also completely biodegrade both chlorpyrifos and TCP. researchgate.net

Fungal Degradation : The fungal strain Cladosporium cladosporioides Hu-01 has been shown to effectively degrade both chlorpyrifos and TCP, with the ability to metabolize high concentrations of both compounds. nih.gov

These microorganisms, which have evolved pathways to break down the stable chlorinated pyridine ring of TCP, represent strong candidates for the bioremediation of soils and water contaminated with this compound, given the structural similarity of the compounds. The degradation process often involves hydrolytic and reductive dechlorination steps. researchgate.net Further research would be needed to confirm the efficacy of these microbes on the 2,3,6-isomer and to optimize conditions for in-situ (on-site) or ex-situ (off-site) bioremediation strategies.

Adsorption and Persistence in Soil and Water Systems

The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes that influence its persistence and mobility in soil and water. While specific experimental data on the adsorption and degradation of this compound is limited in publicly available literature, the behavior of structurally similar compounds, such as other chloropyridine isomers and metabolites of pesticides containing a trichloropyridine moiety, can provide insights into its likely environmental conduct.

Adsorption to Soil and Sediments

The mobility of organic compounds in soil is largely governed by their adsorption to soil particles, a process quantified by the soil adsorption coefficient (Koc). This coefficient normalizes the distribution of a chemical between soil organic carbon and water, providing an indication of its potential to leach into groundwater or move with surface runoff. Compounds with high Koc values are strongly adsorbed to soil and are thus less mobile, while those with low Koc values are more likely to be found in the soil solution and are more mobile.

To provide a comparative context, the table below presents adsorption data for a related, though structurally different, compound, 2,3,5,6-tetrachloropyridine. It is important to note that these values are for a different compound and should be interpreted with caution as an indicator of the potential behavior of this compound.

Table 1: Estimated Soil Adsorption of 2,3,5,6-Tetrachloropyridine

| Parameter | Value | Interpretation |

| Estimated Koc | 1500 | Low mobility |

Source: PubChem CID 16990. Data is for 2,3,5,6-tetrachloropyridine and is provided for illustrative purposes only.

Persistence in Soil and Water

The persistence of a chemical in the environment is typically described by its half-life (t½), which is the time it takes for half of the initial amount of the substance to degrade. Degradation can occur through biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes.

Biodegradation: Information on the biodegradation of this compound is scarce. However, studies on other chloropyridines indicate that they can be resistant to microbial degradation. For example, aerobic biological screening studies have shown that dichloropyridines are not readily biodegradable nih.gov. The presence of multiple chlorine atoms on the pyridine ring, as in this compound, generally increases a compound's recalcitrance to microbial attack. Some microorganisms have been shown to degrade 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, but the half-life in soil can be as long as 120 days researchgate.net. Fungal strains have also been identified that can degrade TCP, significantly reducing its half-life compared to non-inoculated controls nih.gov.

Abiotic Degradation: Abiotic degradation processes such as hydrolysis and photolysis can also contribute to the breakdown of this compound in the environment.

Hydrolysis: The hydrolysis of chlorpyrifos, which contains a trichloropyridinyl group, is pH-dependent, with the rate increasing with temperature. The half-lives for Dursban (chlorpyrifos) in buffer solutions at 25°C have been reported to be 63, 35, and 23 days at pH 5, 7, and 8, respectively. While this pertains to the parent insecticide, it indicates that the trichloropyridine moiety can be subject to hydrolysis.

Photolysis: Photodegradation in water and on soil surfaces can be a significant dissipation pathway for some pesticides. For instance, the major degradation product of chlorpyrifos in both light and dark conditions is 3,5,6-trichloro-2-pyridinol epa.gov. In the presence of light, a minor product, 2-methoxy-3,5,6-trichloropyridine, is also formed epa.gov. This suggests that sunlight can influence the transformation of trichloropyridine compounds in the environment.

Due to the lack of specific half-life data for this compound, the following table provides data for the related compound 3,5,6-trichloro-2-pyridinol (TCP) to offer a general understanding of the potential persistence of such molecules.

Table 2: Environmental Persistence of 3,5,6-Trichloro-2-pyridinol (TCP)

| Environment | Half-life | Degradation Process |

| Soil | Up to 120 days | Biodegradation |

| Water | Variable (pH-dependent) | Hydrolysis |

Source: Various studies on chlorpyrifos and TCP degradation. This data is for a related compound and serves as an estimate.

Applications of 2,3,6 Trichloropyridine and Its Derivatives in Advanced Materials and Medicinal Chemistry

Utilization as a Synthetic Intermediate for Agrochemicals

As a key intermediate, 2,3,6-trichloropyridine is integral to the synthesis of various agrochemicals, including products designed for crop protection and yield enhancement. chemimpex.compatsnap.com Its role extends to the manufacturing of herbicides, insecticides, and fungicides, making it a significant compound in the agricultural industry. chemimpex.comguidechem.com

This compound is a foundational precursor in the synthesis of the selective systemic herbicide Triclopyr. acs.orginvasive.org Triclopyr is a pyridine-based herbicide used to control woody plants and broadleaf weeds while leaving grasses and conifers largely unaffected. nih.govmass.gov It functions by mimicking the plant growth hormone auxin, which leads to uncontrolled and disorganized growth, ultimately causing the target plant's death. acs.orginvasive.orgwikipedia.org The chemical structure of Triclopyr is formally [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid, highlighting the incorporation of the trichloropyridine core. wikipedia.org

Table 1: Profile of Triclopyr Herbicide

| Property | Data |

|---|---|

| IUPAC Name | [(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid |

| Chemical Formula | C₇H₄Cl₃NO₃ |

| Molar Mass | 256.46 g·mol⁻¹ |

| Appearance | Fluffy solid |

| Mechanism of Action | Synthetic auxin mimic |

| Primary Use | Control of broadleaf and woody plants |

Data sourced from multiple references. acs.orgnih.govwikipedia.org

The utility of this compound extends to the production of insecticides. chemimpex.compatsnap.com It serves as an intermediate in the synthesis of organophosphate insecticides, notably through its derivative 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), which is a metabolite of insecticides like Chlorpyrifos (B1668852) and Chlorpyrifos-methyl. nbinno.comwikipedia.org These insecticides are widely used to protect a variety of crops from insect pests, thereby helping to secure agricultural productivity. nbinno.com The chlorinated pyridine (B92270) structure is essential for imparting the desired insecticidal properties to the final products. nbinno.com

This compound also acts as a valuable intermediate in the synthesis of fungicides. chemimpex.com The herbicide Triclopyr, derived from this compound, is noted to have a secondary application as a fungicide and has been used to control rust fungus on soybean crops. wikipedia.org This dual activity underscores the importance of the trichloropyridine scaffold in developing molecules for broader crop protection applications.

Role in Pharmaceutical Synthesis and Drug Discovery

In addition to its role in agriculture, this compound is a significant compound in the pharmaceutical sector. chemimpex.comguidechem.com It is utilized as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). chemimpex.com

Active Pharmaceutical Ingredients (APIs) are the bioactive components in a drug that produce the intended therapeutic effects. this compound serves as an intermediate in the development of various APIs, contributing to the discovery and creation of new medicines for treating a range of diseases. chemimpex.com Its reactivity allows it to be incorporated into more complex molecular structures that are essential for drug discovery and development. chemimpex.com

Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial properties. Research into various pyridine derivatives has shown that compounds bearing certain functional groups can be highly active against various microbial strains, including bacteria and fungi. nih.gov For instance, studies on different series of pyridine-based compounds have demonstrated significant activity against strains such as S. aureus, E. coli, and C. albicans. nih.gov While specific studies focusing solely on the antimicrobial activity of direct derivatives of this compound are specialized, the broader class of chloropyridines and their derivatives are recognized as important scaffolds in the search for new antimicrobial agents. nih.govasianpubs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5,6-trichloro-2-pyridinol (TCPy) |

| 3-aminopyridine (B143674) |

| [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid |

| 2,3-dichloropyridine (B146566) |

| 2,6-dichloro-3-aminopyridine |

| 2,6-dichloropyridine (B45657) |

| Chlorpyrifos |

| Chlorpyrifos-methyl |

| Nicotinamide (B372718) |

| Sodium 3,5,6-trichloropyridin-2-olate |

| Sodium nitrite (B80452) |

Anticancer Activities of Derivatives

The pyridine scaffold is a prominent feature in a multitude of compounds investigated for anticancer properties. arabjchem.orgekb.eg Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry, and pyridine derivatives have been synthesized and evaluated for their potential to treat various cancers, including breast, lung, colon, and liver cancers. arabjchem.orgekb.egrsc.org Research has shown that the pyridine ring is a key structural component in molecules designed to inhibit various biological targets implicated in cancer progression, such as kinases and tubulin. rsc.orgnih.gov

While extensive research highlights the anticancer potential of the broader class of pyridine derivatives, this compound is specifically identified as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), including those for cancer treatment. guidechem.com It serves as a foundational building block from which more complex molecules with potential therapeutic activities are constructed. guidechem.com The substitution pattern of this compound offers multiple reactive sites for chemists to introduce new functional groups and build novel molecular architectures.

Although specific anticancer agents directly derived from this compound are not extensively detailed in the literature, the general importance of the pyridine nucleus is well-established. Various studies have explored the structure-activity relationships of different pyridine derivatives, demonstrating significant cytotoxic activities against a range of human tumor cell lines.

| Derivative Class | Target Cancer Cell Lines | Reported Activity |

|---|---|---|

| Trimethoxyphenyl Pyridine Derivatives | HepG-2 (Hepatocellular Carcinoma), HCT-116 (Colorectal Carcinoma), MCF-7 (Breast Cancer) | Demonstrated significant cytotoxic activities, with some compounds showing superior anti-proliferative effects compared to the reference drug colchicine. rsc.org |

| Thieno[2,3-b]pyridine Analogues | HepG-2, MCF-7 | Several synthesized compounds exhibited high potency against both liver and breast cancer cell lines. arabjchem.org |

| Pyridine-dihydrazone Derivatives | Ishikawa (Endometrial Cancer) | Exhibited promising activity with an IC50 value of 8.26 μM. ekb.eg |

| VEGFR-2 Inhibiting Pyridine Derivatives | HepG2, MCF-7 | Found to be potent derivatives against both liver and breast cancer cell lines with IC50 values ranging from 4.25 to 12.83 µM. ekb.eg |

| 1,2,4-Triazole-Pyridine Hybrids | B16F10 (Murine Melanoma) | Showed moderate to potent anticancer activities, with IC50 values in the range of 41.12µM to 61.11µM. researchgate.net |

Applications in Material Science

The unique chemical properties of this compound lend themselves to applications in the field of material science. guidechem.com

This compound is utilized in the formulation of specialized materials, including coatings and polymers. guidechem.com The incorporation of this chlorinated pyridine structure into material formulations is intended to enhance specific properties of the final product. It is suggested that its chemical characteristics can improve the durability and resistance of these materials to environmental factors. guidechem.com However, the specific types of polymers or coatings and the precise role the compound plays in these formulations are not extensively detailed in publicly available research.

Research Reagent in Organic and Analytical Chemistry

This compound serves as a valuable research reagent, primarily as an intermediate and building block in organic synthesis. guidechem.com Its trifunctionalized pyridine structure provides a versatile platform for creating more complex molecules. It is a key intermediate in the synthesis of various agrochemicals, such as herbicides and insecticides, as well as plant regulators. guidechem.comgoogle.com The synthesis of this compound itself is a subject of process research, with methods involving the chlorination of 2,6-dichloropyridine or starting from nicotinamide. google.comgoogle.com

In the realm of analytical chemistry, this compound is used as an analytical standard. cymitquimica.comnih.gov This allows for its use as a reference material in chromatographic methods to accurately identify and quantify the compound in various samples. This is particularly relevant for environmental studies that assess the presence and impact of chlorinated compounds in different matrices. guidechem.com

| Field of Application | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Intermediate for Active Pharmaceutical Ingredients (APIs) | guidechem.com |

| Material Science | Component in specialty coatings and polymers | guidechem.com |

| Organic Synthesis | Building block for agrochemicals (herbicides, insecticides) | guidechem.comgoogle.com |

| Analytical Chemistry | Analytical Standard for detection and quantification | cymitquimica.comnih.gov |

| Environmental Science | Reference compound in environmental impact studies | guidechem.com |

Computational Chemistry and Modeling Studies of 2,3,6 Trichloropyridine

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules, offering deep insights into chemical reactions. aps.org These calculations can help elucidate complex reaction mechanisms that may be difficult to study experimentally. rsc.orgresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. core.ac.uk DFT is effective for optimizing molecular geometries and calculating a wide range of properties, including energies and spectroscopic parameters. core.ac.uk This method is frequently applied to investigate reaction mechanisms, where it can be used to model transition states and reaction energy profiles. scielo.brmdpi.com Hybrid DFT functionals, such as B3LYP, are a common choice for studies involving organic molecules. core.ac.uk

While DFT is a powerful tool for such investigations, specific DFT studies detailing the reaction mechanisms or electronic properties exclusively for 2,3,6-trichloropyridine are not extensively documented in publicly available literature. However, related studies on other pyridine (B92270) derivatives have successfully used DFT to analyze vibrational spectra and other molecular properties. nih.govresearchgate.net

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. Measuring KIEs is a sensitive tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. nih.gov While computational studies can predict KIEs to support or refute proposed mechanistic pathways, specific research applying this technique to reactions involving this compound is not readily found in the surveyed literature.

Molecular Docking and Drug Design Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). imrpress.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds and predicting their binding affinity to a biological target. jscimedcentral.com

While this compound serves as a building block in the synthesis of various compounds, specific molecular docking studies featuring this compound itself as a primary ligand are not prominently available. Studies on other novel pyridine derivatives have utilized docking to explore potential binding modes with targets like telomerase, indicating the utility of the pyridine scaffold in drug design. nih.gov

The primary goal of molecular docking is to characterize the interactions between a ligand and a protein's binding site and to estimate the strength of this binding, known as binding affinity. imrpress.comfortunejournals.com These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mdpi.com A higher binding affinity suggests a stronger and more stable ligand-protein complex. fortunejournals.com Machine learning and advanced scoring functions are increasingly used to improve the accuracy of binding affinity predictions. mdpi.comnih.gov Without specific docking studies on this compound, a detailed analysis of its potential ligand-protein interactions and binding affinities remains speculative.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. scispace.com Early assessment of ADMET properties is critical in drug discovery to filter out candidates with unfavorable profiles, thereby reducing the likelihood of late-stage failures. While comprehensive ADMET prediction studies for this compound are not published, its fundamental physicochemical properties can be calculated and used for an initial assessment.

The "drug-likeness" of a compound is an evaluation based on its physicochemical properties, which influence its ADMET profile. A common framework for this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The calculated physicochemical properties for this compound are summarized below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂Cl₃N | nih.gov |

| Molecular Weight | 182.43 g/mol | nih.gov |

| XLogP3 (LogP) | 2.8 | nih.govechemi.com |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | nih.govechemi.com |

| Heavy Atom Count | 9 | nih.gov |

Based on these calculated properties, this compound adheres to Lipinski's Rule of Five:

Its molecular weight (182.43) is well below 500.

Its XLogP3 value (2.8) is less than 5.

It has 0 hydrogen bond donors.

It has 1 hydrogen bond acceptor.

The compound does not violate any of the rules, suggesting it possesses a favorable physicochemical profile for potential oral bioavailability.

Permeability and Gastrointestinal Absorption Prediction

The ability of a chemical compound to permeate biological membranes is a critical factor in determining its potential bioavailability and toxicity. Computational models are frequently used to predict the permeability and gastrointestinal (GI) absorption of molecules. For this compound, these predictions are based on its physicochemical properties.

The prediction of a molecule's permeability is often related to its lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors. A key descriptor is the logarithm of the octanol-water partition coefficient (logP), which indicates how a compound distributes between a lipid and an aqueous phase. A higher logP value generally suggests greater lipid solubility and potentially higher membrane permeability.

Computational tools like the XLogP3 method can estimate these properties. For this compound, the computed XLogP3 value is 2.8 nih.gov. This value suggests moderate lipophilicity, indicating that the compound is likely to partition into lipid membranes. Other relevant computed properties that influence its absorption and distribution are summarized in the table below.

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂Cl₃N | PubChem nih.gov |

| Molecular Weight | 182.43 g/mol | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | PubChem nih.gov |

| Refractive Index | 1.573 | ECHEMI echemi.com |

This table is interactive. You can sort and filter the data.

The Topological Polar Surface Area (TPSA) is another important predictor of drug absorption. It is calculated from the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA is generally associated with better permeability across cell membranes. The TPSA for this compound is 12.9 Ų, which is relatively low and further supports the prediction of good membrane permeability nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies are crucial in medicinal chemistry for designing more potent and selective drugs. nih.gov While specific, comprehensive SAR studies on derivatives of this compound are not extensively documented in the public literature, general principles can be applied to predict how modifications to its structure might alter its activity.

The this compound scaffold has two available positions (C4 and C5) for substitution. SAR studies would involve synthesizing derivatives with different functional groups at these positions and evaluating their biological effects. The electronic and steric properties of these substituents would be expected to significantly impact the molecule's interaction with biological targets.

Key considerations in the SAR of this compound derivatives would include:

Steric Effects: The size and shape (steric bulk) of substituents can influence how a molecule fits into a biological target's binding site. Introducing bulky groups could either enhance or hinder activity, depending on the specific requirements of the target.

Hydrophobicity/Hydrophilicity: Modifying the scaffold with hydrophobic or hydrophilic groups would alter the compound's solubility and its logP value. This, in turn, affects its permeability, distribution, and interaction with hydrophobic pockets in target proteins. For example, adding hydrophobic groups could increase the biological activity of some pyridine derivatives. nih.gov

Hydrogen Bonding Capability: Introducing groups that can act as hydrogen bond donors or acceptors (e.g., -NH₂, -OH) can create new interactions with a biological target, potentially increasing binding affinity and activity.

Quantitative Structure-Activity Relationship (QSAR) models are computational techniques that formalize these relationships by correlating physicochemical descriptors of a series of compounds with their biological activity. scialert.netjmaterenvironsci.com For instance, a 3D-QSAR study on other pyridine-containing compounds, such as thienopyridine derivatives, has shown that hydrophobic and electrostatic fields are highly desirable for their biological activity. nih.gov Similar computational approaches could be applied to a series of this compound derivatives to build predictive models for a specific biological endpoint.

Table 2: Hypothetical SAR of this compound Derivatives

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C4 or C5 | Small, electron-donating group (e.g., -CH₃) | Activity modulation | Alters electron density of the pyridine ring. |

| C4 or C5 | Bulky, hydrophobic group (e.g., -phenyl) | Potential increase or decrease | Steric hindrance could block binding, or hydrophobic interactions could enhance it. |

| C4 or C5 | Hydrogen bond donor/acceptor (e.g., -NH₂) | Potential increase in affinity | Formation of specific hydrogen bonds with the target site. |

| C4 or C5 | Strong electron-withdrawing group (e.g., -NO₂) | Significant change in electronics | Drastically alters the electrostatic potential of the molecule, affecting target interaction. |

This table presents hypothetical scenarios based on general SAR principles.

These studies are fundamental for the rational design of new molecules based on the this compound scaffold, aiming to optimize a desired biological activity, be it for pharmaceutical or agrochemical applications. guidechem.com

Future Directions and Emerging Research Areas for 2,3,6 Trichloropyridine

Development of Novel Catalytic Systems for Sustainable Synthesis

Traditional synthesis methods for 2,3,6-trichloropyridine, such as the direct chlorination of 2,6-dichloropyridine (B45657), often suffer from drawbacks like poor selectivity, the need for large amounts of Lewis acid catalysts, and the generation of polychlorinated impurities that complicate purification. google.com To overcome these limitations, research is increasingly focused on developing advanced catalytic systems that promote sustainability by improving yield, selectivity, and raw material efficiency while reducing waste. patsnap.comresearchgate.net